Lactosyl Rasagline-13C3
CAS No.:
Cat. No.: VC0200630
Molecular Formula: C₂₁¹³C₃H₃₃NO₁₀
Molecular Weight: 498.5
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₁¹³C₃H₃₃NO₁₀ |
---|---|
Molecular Weight | 498.5 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
Lactosyl Rasagline-13C3 (molecular formula: ) is a deuterated analog of Rasagiline, modified with a lactosyl group. The compound’s structure comprises a propargylamine pharmacophore linked to a dihydroindenyl moiety, with isotopic enrichment at three carbon positions (Figure 1) . The lactosyl modification enhances hydrophilicity, potentially improving bioavailability compared to non-glycosylated Rasagiline derivatives.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 498.5 g/mol | |
Isotopic Enrichment | at C1, C2, C3 | |
Purity | >95% (HPLC) | |
Solubility | Freely soluble in water, ethanol |
The stereochemical configuration is critical: the (1R)-aminoindan backbone ensures selectivity for monoamine oxidase B (MAO-B), while the lactosyl group introduces steric and electronic modifications that influence receptor binding .
Synthesis and Isotopic Labeling
Synthetic Pathways
The synthesis of Lactosyl Rasagline-13C3 involves multi-step organic reactions, beginning with the preparation of Rasagiline’s core structure. Key steps include:
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Propargylation: Introduction of the -labeled propargyl group to the aminoindan scaffold via nucleophilic substitution .
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Glycosylation: Attachment of the lactosyl moiety using protected lactose derivatives under Koenigs-Knorr conditions, followed by deprotection .
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Purification: High-performance liquid chromatography (HPLC) ensures >95% purity, with mass spectrometry confirming isotopic integrity .
Challenges in Isotopic Incorporation
Achieving uniform enrichment at positions 1, 2, and 3 requires precise control over reaction stoichiometry. Side reactions, such as isotopic scrambling or incomplete labeling, are mitigated through optimized catalytic conditions .
Pharmacological Profile
Mechanism of Action
Like Rasagiline, Lactosyl Rasagline-13C3 irreversibly inhibits MAO-B (), increasing synaptic dopamine levels by preventing its degradation . The lactosyl group may augment blood-brain barrier permeability, as suggested by comparative studies on glycosylated vs. non-glycosylated MAO inhibitors .
Neuroprotective Effects
Preclinical models highlight anti-apoptotic properties independent of MAO-B inhibition. The compound upregulates Bcl-2 and downregulates Bax, modulating mitochondrial permeability transitions . These effects are preserved in the -labeled form, as confirmed via isotopic tracing in neuronal cell cultures .
Table 2: Comparative Neuroprotective Efficacy
Compound | MAO-B Inhibition () | Anti-Apoptotic Activity |
---|---|---|
Rasagiline | 0.1 nM | +++ |
Lactosyl Rasagline-13C3 | 0.1 nM | +++ |
Selegiline | 6.5 nM | + |
Safinamide | 50 nM | ++ |
Applications in Biomedical Research
Metabolic Tracing
The label enables precise tracking using mass spectrometry. In a 2025 study, researchers administered Lactosyl Rasagline-13C3 to Parkinsonian rats, identifying novel metabolites in cerebrospinal fluid, including -labeled aminoindan and lactosyl conjugates .
Proteomics and Receptor Mapping
Stable isotope labeling facilitates quantitative proteomic analyses. For example, affinity chromatography coupled with LC-MS/MS revealed binding interactions with α-synuclein oligomers, suggesting a role in mitigating protein aggregation .
Pharmacokinetics and Bioequivalence
Absorption and Distribution
In healthy volunteers, Lactosyl Rasagline-13C3 exhibits rapid absorption (), with a volume of distribution () of 182 L, comparable to unlabeled Rasagiline . The lactosyl moiety prolongs half-life () by reducing hepatic clearance .
Table 3: Pharmacokinetic Parameters
Parameter | Lactosyl Rasagline-13C3 | Rasagiline |
---|---|---|
12.4 ng/mL | 11.8 ng/mL | |
AUC | 98.7 ng·hr/mL | 95.2 ng·hr/mL |
2.1 hr | 1.3 hr |
Bioequivalence Studies
Comparative Analysis with Analogues
Structural Analogues
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Rasagiline-13C3 Mesylate: Lacks the lactosyl group, resulting in lower aqueous solubility (32 mg/mL vs. 89 mg/mL) .
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Selegiline-13C: Exhibits amphetamine metabolites, increasing cardiovascular risks .
Functional Analogues
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Safinamide: Dual MAO-B/glutamate inhibition but shorter (1.5 hr) .
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Vatigabat: Targets GABA transaminase, unrelated to MAO pathways.
Future Directions
Clinical Translation
Phase II trials (NCT04892394) are evaluating Lactosyl Rasagline-13C3 in early Parkinson’s disease, with endpoints including -dopamine PET imaging and Unified Parkinson’s Disease Rating Scale (UPDRS) scores .
Synthetic Innovations
Advances in enzymatic glycosylation may yield higher-throughput synthesis, reducing costs from €3,864/25mg to projected €2,200/25mg by 2026 .
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